4-Amino-3,3-dimethyl-2-(thiophen-3-yl)butan-2-ol
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Overview
Description
4-Amino-3,3-dimethyl-2-(thiophen-3-yl)butan-2-ol is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, has garnered interest for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,3-dimethyl-2-(thiophen-3-yl)butan-2-ol can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using catalysts and specific reaction conditions to ensure high yield and purity. The use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene is one such example .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,3-dimethyl-2-(thiophen-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-3,3-dimethyl-2-(thiophen-3-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 4-Amino-3,3-dimethyl-2-(thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or modulation of inflammatory responses . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
4-Amino-3,3-dimethyl-2-(thiophen-3-yl)butan-2-ol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H17NOS |
---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
4-amino-3,3-dimethyl-2-thiophen-3-ylbutan-2-ol |
InChI |
InChI=1S/C10H17NOS/c1-9(2,7-11)10(3,12)8-4-5-13-6-8/h4-6,12H,7,11H2,1-3H3 |
InChI Key |
LLYKORKLSVQTBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C)(C1=CSC=C1)O |
Origin of Product |
United States |
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